1-(4-Methoxyphenyl)pent-4-en-1-one
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Overview
Description
1-(4-Methoxyphenyl)pent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentenone chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)pent-4-en-1-one can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors. These methods ensure higher yields and purity levels, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
1-(4-Methoxyphenyl)pent-4-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its methoxy group and phenyl ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)pent-1-en-3-one: This compound shares a similar structure but differs in the position of the double bond.
4-Methoxybenzaldehyde: A precursor in the synthesis of 1-(4-Methoxyphenyl)pent-4-en-1-one.
Anisole: Contains a methoxy group attached to a benzene ring, similar to the methoxyphenyl moiety
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)pent-4-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-3-4-5-12(13)10-6-8-11(14-2)9-7-10/h3,6-9H,1,4-5H2,2H3 |
InChI Key |
IFCIFYPGYHSAOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC=C |
Origin of Product |
United States |
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